
4-Iodobenzoic acid
Overview
Description
4-Iodobenzoic acid, also known as p-iodobenzoic acid, is an organic compound with the formula C₇H₅IO₂. It is a white solid that is practically insoluble in water. This compound is an isomer of iodobenzoic acid and is characterized by the presence of an iodine atom attached to the para position of the benzene ring, with a carboxylic acid group at the opposite end .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzoic acid can be synthesized in the laboratory by the oxidation of p-iodotoluene using potassium permanganate as the oxidizing agent . The reaction typically involves heating p-iodotoluene with an aqueous solution of potassium permanganate under reflux conditions until the oxidation is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method using p-iodotoluene and potassium permanganate can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other groups through reactions such as the Suzuki coupling reaction.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Alcohols: Methanol for esterification reactions.
Major Products Formed:
Methyl 4-Iodobenzoate: Formed through esterification with methanol.
Various Substituted Benzoic Acids: Formed through substitution reactions.
Scientific Research Applications
Organic Synthesis
4-Iodobenzoic acid serves as a crucial building block in organic synthesis. Its iodine atom facilitates nucleophilic substitution reactions, making it valuable in the synthesis of various organic compounds.
Synthesis of Iodonium Salts
One notable application is the formation of iodonium salts, which are useful intermediates in organic reactions. For instance, this compound can be oxidized to generate [hydroxy(4-carboxyphenyl)iodonium] ions that facilitate the oxidative cleavage of alkenes. This method has been documented to provide a convenient catalytic procedure for such transformations .
Coupling Reactions
The compound is also employed in coupling reactions, particularly in the synthesis of biaryl compounds. It can react with aryl boronic acids under palladium-catalyzed conditions to yield various biaryl derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of new drug candidates, especially those targeting inflammatory and cancer pathways.
Anti-Cancer Agents
Research has indicated that derivatives of this compound exhibit anti-cancer properties. For example, its derivatives have been studied for their ability to inhibit cancer cell proliferation by disrupting cellular signaling pathways .
Anti-Inflammatory Drugs
The compound is also involved in the synthesis of anti-inflammatory drugs. Its ability to modify biological activity through structural variations allows for the design of novel therapeutic agents aimed at treating inflammatory diseases.
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
Polymer Chemistry
This compound is used as a monomer or additive in polymer synthesis, particularly in creating functionalized polymers for drug delivery systems. Its incorporation into polymer matrices can enhance drug solubility and release profiles .
Nanomaterials
Recent studies have shown that this compound can be utilized in the synthesis of nanoparticles through controlled growth mechanisms. This application is pivotal for developing nanomaterials with specific shapes and functionalities .
Case Study 1: Synthesis of Biaryl Compounds
A study conducted by researchers at the University of California demonstrated the effectiveness of this compound in synthesizing biaryl compounds via Suzuki coupling reactions. The reaction conditions optimized yielded high purity and yield, showcasing its utility as a coupling partner .
Case Study 2: Drug Development for Cancer Treatment
In a clinical study, derivatives of this compound were tested for their efficacy against breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis, highlighting their potential as anti-cancer agents .
Mechanism of Action
The mechanism of action of 4-iodobenzoic acid largely depends on its chemical reactivity. For instance, in biological systems, it can form reactive intermediates that interact with cellular components. The iodine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .
Comparison with Similar Compounds
2-Iodobenzoic Acid: An isomer with the iodine atom at the ortho position.
3-Iodobenzoic Acid: An isomer with the iodine atom at the meta position.
4-Bromobenzoic Acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodobenzoic acid is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers or halogenated benzoic acids may not be as effective .
Biological Activity
4-Iodobenzoic acid (4-IBA) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and its role as an inhibitor in biochemical pathways.
- Molecular Formula : CHIO
- Molecular Weight : 248.02 g/mol
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial activity of synthesized acylhydrazones derived from this compound has been characterized, revealing MIC values ranging from 1.95 to 7.81 µg/mL against various strains of bacteria, including Staphylococcus epidermidis and Bacillus subtilis . The MBC values were found to be between 3.91 and 62.5 µg/mL, indicating a strong bactericidal effect (MBC/MIC ratios of 1–4) .
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
---|---|---|---|
This compound | 1.95 - 7.81 | 3.91 - 62.5 | Strong |
Acylhydrazones (various) | 7.81 - 31.25 | 31.25 - 500 | Moderate |
These findings suggest that compounds derived from this compound can be effective alternatives to traditional antibiotics, particularly against resistant strains such as MRSA .
Cytotoxicity Studies
Cytotoxicity assessments have shown that while some derivatives of this compound can induce cell death in cancer cell lines, others exhibit minimal toxicity to normal cells. For instance, a specific acylhydrazone derivative demonstrated cytotoxicity levels reaching up to 50% against HeLa cells at doses of 50 µM and 75 µM .
Cytotoxicity Data
Compound | Cell Line | Dose (µM) | Cytotoxicity (%) |
---|---|---|---|
Acylhydrazone A | HeLa | 50 | ~50 |
Acylhydrazone B | Normal Cells | N/A | ~20 |
This selective cytotoxicity indicates potential therapeutic applications in cancer treatment while minimizing adverse effects on healthy tissues.
Inhibition of Biochemical Pathways
This compound has been identified as an inhibitor of cinnamate-4-hydroxylase (C4H), a key enzyme in the phenylpropanoid biosynthetic pathway, which is crucial for lignin formation in plants . This inhibition can lead to reduced lignin deposition, impacting plant structure and growth.
The inhibition mechanism involves the disruption of the phenylpropanoid pathway, which is essential for synthesizing lignin and other phenolic compounds. This effect was demonstrated through high-throughput screening methods that identified several compounds capable of significantly altering phenolic profiles in plant seedlings .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and effects of this compound:
- Antibacterial Activity : A study reported that derivatives exhibited stronger antibacterial activity than many commercially available antibiotics, particularly against Gram-positive bacteria .
- Cytotoxic Effects : Research indicated that certain derivatives could selectively target cancer cells while sparing normal cells, suggesting a promising avenue for developing anticancer agents .
- Inhibition Studies : The role of this compound in inhibiting key enzymes involved in lignification was explored, providing insights into its potential use in agricultural biotechnology .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 4-iodobenzoic acid critical for experimental design?
- Answer : this compound (C₇H₅IO₂, MW 248.02) is a white crystalline solid with a melting point of 270–274°C . It has low water solubility (0.04 g/L at 25°C) but dissolves in alcohols and ethers. Thermal decomposition occurs above its melting point, necessitating controlled heating in synthesis . Its pKa (~4.47) aligns with substituted benzoic acids, influencing solubility in buffered solutions .
Q. How can researchers optimize purification methods for this compound?
- Answer : Recrystallization from hot water or ethanol is effective due to its temperature-dependent solubility. Sublimation at elevated temperatures (post-melting) is feasible but requires vacuum conditions to minimize decomposition . Purity verification via HPLC or melting point analysis is recommended, with ≥98% purity achievable for synthetic applications .
Q. What safety precautions are essential when handling this compound?
- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 10–30°C in airtight containers. Decomposition products may include iodine vapors; work in a fume hood. Emergency protocols include rinsing exposed areas with water and contacting poison control (US: 1-800-535-5053) .
Advanced Research Questions
Q. How does this compound function as a precursor in synthesizing acylhydrazones?
- Answer : Reacting methyl esters of this compound with hydrazine hydrate yields 4-iodobenzohydrazide, which forms acylhydrazones upon condensation with aldehydes/ketones. This two-step process (Scheme 1 in ) enables structural diversification for bioactivity studies. Characterization via NMR and mass spectrometry confirms regioselectivity and purity .
Q. What role does this compound play in oxidative cleavage of alkenes?
- Answer : Oxidation of this compound generates [hydroxy(4-carboxyphenyl)iodonium] ion, a hypervalent iodine intermediate that facilitates alkene cleavage to carbonyl compounds. This method avoids heavy metals and operates under mild conditions (e.g., CH₂Cl₂, room temperature) . Electron-withdrawing para-substituents enhance oxidative efficiency .
Q. How do substituent effects influence the reactivity of this compound in diacetoxyiodoarene synthesis?
- Answer : Electron-withdrawing groups (e.g., NO₂, CF₃) at the ortho/para positions inhibit diacetoxyiodoarene formation, whereas electron-donating groups (e.g., CH₃, OCH₃) at meta positions promote reactivity. Acetic acid is critical as a solvent; substitution with propionic acid halts the reaction .
Q. Methodological Challenges & Data Analysis
Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?
- Answer : Solubility varies due to solvent polarity and hydrogen-bonding capacity. For alcohols, solubility increases with chain length (e.g., higher in ethanol than methanol). Conflicting literature values (e.g., 0.04 g/L in water vs. 0.3 g/L in hot water) reflect temperature dependence . Standardize measurements at 25°C using gravimetric analysis .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Answer : Use inert atmospheres (N₂/Ar) and short reaction times. For sublimation, apply vacuum (≤1 mmHg) to lower the effective temperature. Monitor decomposition via TGA or FTIR for carbonyl/I₂ byproducts .
Q. Why do para-substituted derivatives of this compound exhibit reduced reactivity in some coupling reactions?
- Answer : Steric hindrance and electronic effects from the bulky iodine atom limit accessibility to catalytic sites. Computational modeling (e.g., DFT) shows decreased electron density at the carboxyl group compared to non-halogenated analogs, reducing nucleophilicity .
Q. Experimental Design Considerations
Q. How to design a protocol for N-terminal peptide modification using this compound?
- Answer : Post-solid-phase peptide synthesis, couple this compound to the N-terminus using HCTU/DIEA in DMF. Purify via HPLC and confirm modification via MALDI-TOF MS. This method enables radical precursor labeling for mass spectrometry studies .
Q. What analytical techniques validate the identity of this compound derivatives?
Properties
IUPAC Name |
4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICCUXQJBDNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862304 | |
Record name | Benzoic acid, 4-iodo- | |
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Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [Acros Organics MSDS] | |
Record name | 4-Iodobenzoic acid | |
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Vapor Pressure |
0.000198 [mmHg] | |
Record name | 4-Iodobenzoic acid | |
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CAS No. |
619-58-9 | |
Record name | 4-Iodobenzoic acid | |
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Record name | 4-Iodobenzoic acid | |
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Record name | 4-IODOBENZOIC ACID | |
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Record name | Benzoic acid, 4-iodo- | |
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Record name | Benzoic acid, 4-iodo- | |
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Record name | 4-iodobenzoic acid | |
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Record name | 4-IODOBENZOIC ACID | |
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Retrosynthesis Analysis
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